REACTION_CXSMILES
|
[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
MG(NO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Digestion times varied between one and three hours and digestion temperatures
|
Type
|
CUSTOM
|
Details
|
varied between 40° and 80° C
|
Type
|
ADDITION
|
Details
|
the amount added
|
Type
|
CUSTOM
|
Details
|
gave a pH of 9.0) and 6.40 (which
|
Type
|
CUSTOM
|
Details
|
gave a pH of 9.8)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
CUSTOM
|
Details
|
Magnesium was then removed from the ammonium molybdate solution by ion exchange
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
MG(NO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Digestion times varied between one and three hours and digestion temperatures
|
Type
|
CUSTOM
|
Details
|
varied between 40° and 80° C
|
Type
|
ADDITION
|
Details
|
the amount added
|
Type
|
CUSTOM
|
Details
|
gave a pH of 9.0) and 6.40 (which
|
Type
|
CUSTOM
|
Details
|
gave a pH of 9.8)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
CUSTOM
|
Details
|
Magnesium was then removed from the ammonium molybdate solution by ion exchange
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
MG(NO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Digestion times varied between one and three hours and digestion temperatures
|
Type
|
CUSTOM
|
Details
|
varied between 40° and 80° C
|
Type
|
ADDITION
|
Details
|
the amount added
|
Type
|
CUSTOM
|
Details
|
gave a pH of 9.0) and 6.40 (which
|
Type
|
CUSTOM
|
Details
|
gave a pH of 9.8)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
CUSTOM
|
Details
|
Magnesium was then removed from the ammonium molybdate solution by ion exchange
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |